molecular formula C9H10O4 B1448598 Methyl 2-ethyl-5-formylfuran-3-carboxylate CAS No. 1803583-65-4

Methyl 2-ethyl-5-formylfuran-3-carboxylate

Cat. No. B1448598
CAS RN: 1803583-65-4
M. Wt: 182.17 g/mol
InChI Key: NTXFVWCFCFFESZ-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-5-formylfuran-3-carboxylate” is an organic compound with the CAS Number: 1803583-65-4 . It has a molecular weight of 182.18 .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H10O4/c1-3-8-7 (9 (11)12-2)4-6 (5-10)13-8/h4-5H,3H2,1-2H3" . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Photochemical Properties

Research on pyrazole derivatives, similar in structure to Methyl 2-ethyl-5-formylfuran-3-carboxylate, revealed that these compounds exhibit thermally reversible photochromism, changing color upon light irradiation due to photochemical intramolecular hydrogen abstraction. This property suggests potential applications in the development of photoresponsive materials (Yokoyama et al., 2004).

Synthetic Utility

Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-type aldehydes, closely related to the target compound, have been utilized in the synthesis of various organic molecules. These studies demonstrate the reactivity and versatility of such furan derivatives in organic synthesis, suggesting that this compound could serve as a valuable intermediate for the construction of complex organic structures (Sleziak, Balážiová, & Krutošíková, 1999).

Biological Activity

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been explored for their cytotoxicity against cancer cell lines and antimicrobial properties against Gram-positive and Gram-negative bacteria. This highlights the potential of furan derivatives in the development of new therapeutic agents (Phutdhawong et al., 2019).

Corrosion Inhibition

Pyranpyrazole derivatives, which share structural motifs with this compound, have been identified as effective corrosion inhibitors for mild steel in industrial processes. These findings suggest that furan derivatives could play a significant role in materials science, particularly in protecting metals from corrosion (Dohare et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-ethyl-5-formylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-3-8-7(9(11)12-2)4-6(5-10)13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXFVWCFCFFESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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